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5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene
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Overview
Description
5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene is an organic compound characterized by the presence of a chloromethanesulfonyl group, two nitro groups, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chloromethanesulfonyl chloride with a suitable phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial to optimize the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and the chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted phenoxybenzene derivatives.
Reduction: Formation of 5-(Chloromethanesulfonyl)-1,3-diamino-2-phenoxybenzene.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Employed in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Chloromethanesulfonyl)-1,3-dinitro-2-phenoxybenzene involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethanesulfonyl group can also participate in electrophilic reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the nitro and phenoxy groups.
Chloromethanesulfonyl Chloride: Shares the chloromethanesulfonyl group but differs in the rest of the structure.
Nitrophenols: Contain nitro groups and phenol moieties but lack the chloromethanesulfonyl group
Uniqueness
The presence of both nitro and chloromethanesulfonyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
61497-03-8 |
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Molecular Formula |
C13H9ClN2O7S |
Molecular Weight |
372.74 g/mol |
IUPAC Name |
5-(chloromethylsulfonyl)-1,3-dinitro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9ClN2O7S/c14-8-24(21,22)10-6-11(15(17)18)13(12(7-10)16(19)20)23-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
GFNOZACCQDJCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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